molecular formula C19H19NO7 B11053312 2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid

2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid

Cat. No.: B11053312
M. Wt: 373.4 g/mol
InChI Key: XGPRBYXZSJCGTI-UHFFFAOYSA-N
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Description

2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid is a complex organic compound featuring a benzofuran core with trimethoxy substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde with an appropriate amine, followed by subsequent carboxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trimethoxybenzofuran core allows it to fit into binding sites, modulating the activity of its targets and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with trimethoxy substitutions, such as:

Uniqueness

What sets 2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H19NO7

Molecular Weight

373.4 g/mol

IUPAC Name

2-[(5,6,7-trimethoxy-3-oxo-1H-2-benzofuran-4-yl)methylamino]benzoic acid

InChI

InChI=1S/C19H19NO7/c1-24-15-11(8-20-13-7-5-4-6-10(13)18(21)22)14-12(9-27-19(14)23)16(25-2)17(15)26-3/h4-7,20H,8-9H2,1-3H3,(H,21,22)

InChI Key

XGPRBYXZSJCGTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1COC2=O)CNC3=CC=CC=C3C(=O)O)OC)OC

Origin of Product

United States

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